Bis(p-aminophenoxy)dimethylsilane

Overview

Description

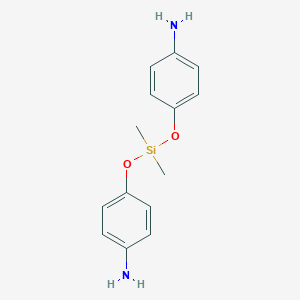

Bis(p-aminophenoxy)dimethylsilane is an organosilicon compound with the chemical formula C₁₄H₁₈N₂O₂Si. It is a colorless to light yellow liquid that is soluble in common organic solvents such as ethanol and ethyl acetate . This compound is known for its applications in organic synthesis, where it serves as a reagent, catalyst, and crosslinking agent .

Mechanism of Action

- APDMES is an organosilicon compound that can act as a reagent, catalyst, and crosslinking agent in organic synthesis .

- In chemical sensors, APDMES can form complexes with metal ions and other substances, enabling detection .

- However, its incorporation into polymer structures may alter their properties, such as surface affinity and durability .

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Preparation Methods

Bis(p-aminophenoxy)dimethylsilane can be synthesized through the reaction of ethylene glycol monomethyl ether with 4-aminophenol in the presence of oxygen . Another method involves the reaction of dimethyl dichlorosilane with p-aminophenol in toluene . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Bis(p-aminophenoxy)dimethylsilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(p-aminophenoxy)dimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bis(p-aminophenoxy)dimethylsilane is unique due to its combination of amino and phenoxy groups attached to a dimethylsilane backbone. Similar compounds include:

Bis(4-aminophenoxy)phenylsilane: This compound has a phenyl group instead of a dimethylsilane group, which affects its reactivity and applications.

Bis(4-carboxyphenyl)dimethylsilane: This compound has carboxy groups instead of amino groups, leading to different chemical properties and uses.

These similar compounds highlight the versatility of the organosilicon framework in various chemical and industrial applications.

Biological Activity

Bis(p-aminophenoxy)dimethylsilane (BAPDMS) is a silicon-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to BAPDMS.

Chemical Structure and Properties

BAPDMS is characterized by its chemical formula . The structure comprises two p-aminophenoxy groups attached to a dimethylsilane moiety, which contributes to its unique biological properties. The presence of silicon in its structure is notable as silicon compounds often exhibit distinct biological interactions compared to organic compounds.

Antimicrobial Activity

Research indicates that BAPDMS exhibits antibacterial properties . In one study, it was found to possess significant antibacterial activity against various strains of bacteria, making it a candidate for applications in antimicrobial coatings and materials . The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Potential

BAPDMS has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that BAPDMS can inhibit the growth of several human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The compound showed varying levels of potency, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

Table 1: IC50 Values of BAPDMS Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

| MCF-7 | Not Evaluated |

| A-549 | Not Evaluated |

These results suggest that BAPDMS may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are necessary to elucidate these pathways.

The biological activity of BAPDMS may be attributed to several mechanisms:

- Oxidative Stress Induction : Some studies suggest that BAPDMS can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells .

- Enzyme Inhibition : BAPDMS may interact with specific enzymes involved in cellular signaling pathways, potentially disrupting normal cellular functions .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of BAPDMS derivatives, demonstrating their potential as therapeutic agents. The derivatives were tested against various biological models, including yeast and human tumor cell lines, revealing differential sensitivity and cytotoxic effects .

Another investigation focused on the interaction of silicatein with BAPDMS, showing that this enzyme could cleave the ester-like bonds in the compound, suggesting a possible biotransformation pathway that could affect its biological activity .

Properties

IUPAC Name |

4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTXQZMZTQHONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557964 | |

| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223-16-1 | |

| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-aminophenoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Bis(p-aminophenoxy)dimethylsilane?

A1: this compound (p-APDS) is primarily used as a monomer in the synthesis of silicone-containing polyimides [, , , ]. These modified polymers exhibit improved processability, particularly enhanced solubility in common solvents, compared to pure polyimides [].

Q2: How does the incorporation of this compound affect the properties of polyimides?

A2: Introducing this compound into the polyimide backbone introduces flexible siloxane linkages. This leads to several changes in properties:

- Improved Solubility: The siloxane groups disrupt the strong intermolecular interactions between polyimide chains, making the resulting polymers more soluble in organic solvents [, ].

- Reduced Glass Transition Temperature: The flexible siloxane linkages increase chain mobility, resulting in a lower glass transition temperature (Tg) compared to pure polyimides [].

- Tunable Thermal Stability: While generally exhibiting slightly lower thermal stability compared to pure polyimides, the thermal properties of silicone-containing polyimides can be adjusted by varying the content of this compound [].

Q3: Can this compound be used in other applications besides polyimide synthesis?

A3: While predominantly employed in polyimide synthesis, research suggests that this compound can act as a substrate for the enzyme silicatein []. Silicatein, found in organisms like sponges, exhibits both silica polymerase and silica esterase activities. This suggests potential applications of this compound in biomimetic silica synthesis and biomaterial development.

Q4: What are the different synthetic routes for preparing this compound?

A4: this compound can be synthesized through several routes, as explored in []:

Q5: How is the structure of this compound confirmed?

A5: Various spectroscopic techniques are employed to confirm the structure of this compound [, , ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.